molecular formula C34H32O12 B2653738 Diacetylcercosporin CAS No. 62574-06-5

Diacetylcercosporin

Cat. No. B2653738
CAS RN: 62574-06-5
M. Wt: 632.618
InChI Key: GTFWYYPSJLXAFO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Diacetylcercosporin has a molecular formula of C33H30O12 . Its formal name is [S- (R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo [1,12-def]-1,3-dioxepin-6,11-dione .

Scientific Research Applications

Formation and Analysis in Foods and Beverages

Diacetyl, a butter-like flavoring agent, is widely used in various foods and beverages. It forms from sugars and lipids through bacterial action and heat treatment. The compound has been the subject of numerous studies focusing on its formation mechanisms, analytical methods, and occurrence in different food and beverage products. Accurate quantitative analysis of diacetyl is crucial due to its reactive nature and high water solubility. Gas chromatography after preparation of 2,3-dimethylquinoxaline is a common method used in this analysis (Shibamoto, 2014).

Toxicity and Health Implications

Diacetyl has attracted attention for its potential toxicity, particularly when inhaled. This concern stems from its association with respiratory diseases such as obliterative bronchiolitis. Studies in murine models have shown that diacetyl can cause significant epithelial injury and lymphocytic inflammation in the respiratory tract. The pattern of injury observed in these models replicates features of human obliterative bronchiolitis, indicating its relevance to workplace exposure conditions, such as in microwave popcorn packaging plants (Morgan et al., 2008).

Interaction with DNA and Cellular Effects

Research has also revealed the interaction of diacetyl with DNA, where it forms a covalent adduct with 2-deoxyguanosine. This interaction leads to the disruption of DNA structure and subsequently to increased apoptosis in cells exposed to diacetyl. This finding highlights the mutagenic properties of 1,2-dicarbonyls like diacetyl and their potential impact on cellular health (More, Raza, & Vince, 2012).

Clinical Research and Ethical Considerations

The toxicity and health implications of diacetyl have implications for clinical research, particularly in studies involving human exposure. Ethical guidelines for investigations, especially those concerning exposure to potentially harmful substances, are crucial. These guidelines ensure the safety and well-being of participants in clinical trials and research studies (Zimmermann, 1983).

Mechanism of Action

Diacetylcercosporin and other perylenequinone toxins are photoactivated and lack toxicity in the dark. In the light, these compounds absorb light energy and are converted to an energetically activated triplet state. The triplet molecule then reacts with oxygen and results in the generation of toxic, activated oxygen species such as singlet oxygen (¹O 2) and superoxide (O 2-.) .

It is soluble in Acetonitrile, DMSO, Ethanol, and Methanol .

Safety and Hazards

Diacetylcercosporin exhibits cytotoxicity against certain human cancer cell lines . It is also a phytotoxin that inhibits the growth of lettuce and bentgrass at a concentration of 1.62 mM . It is not intended for human or veterinary use .

properties

IUPAC Name

[(2S)-1-[21-[(2S)-2-acetyloxypropyl]-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHGSMOYNPGRFL-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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